molecular formula C12H9N9 B13362912 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene

1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene

Cat. No.: B13362912
M. Wt: 279.26 g/mol
InChI Key: VZGBUMHMJJLSDP-UHFFFAOYSA-N
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Description

1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene: is an organic compound with the molecular formula C12H9N9 and a molecular weight of 279.26 g/mol It is a derivative of benzene, where three hydrogen atoms are replaced by 1H-1,2,3-triazol-1-yl groups at the 1, 3, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can be synthesized through a multi-step process involving the formation of triazole rings and their subsequent attachment to a benzene core. . This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular choice for the synthesis of triazole-containing compounds.

Industrial Production Methods:

While specific industrial production methods for this compound are not widely documented, the principles of click chemistry and scalable synthetic routes can be applied. Industrial production would likely involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The triazole rings can be oxidized under specific conditions, leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the triazole rings, potentially altering the compound’s properties.

    Substitution: The triazole rings can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the triazole rings .

Scientific Research Applications

1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene depends on its specific application. In medicinal chemistry, the triazole rings can interact with molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .

Comparison with Similar Compounds

    1,3,5-Tri(1H-imidazol-1-yl)benzene: Similar structure with imidazole rings instead of triazole rings.

    1,3,5-Tri(1H-tetrazol-1-yl)benzene: Contains tetrazole rings instead of triazole rings.

    1,3,5-Tri(4-pyridyl)benzene: Contains pyridine rings instead of triazole rings.

Uniqueness:

1,3,5-Tri(1H-1,2,3-triazol-1-yl)benzene is unique due to its triazole rings, which provide distinct electronic and steric properties compared to other similar compounds. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable building block in various fields of research and industry.

Properties

Molecular Formula

C12H9N9

Molecular Weight

279.26 g/mol

IUPAC Name

1-[3,5-bis(triazol-1-yl)phenyl]triazole

InChI

InChI=1S/C12H9N9/c1-4-19(16-13-1)10-7-11(20-5-2-14-17-20)9-12(8-10)21-6-3-15-18-21/h1-9H

InChI Key

VZGBUMHMJJLSDP-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=N1)C2=CC(=CC(=C2)N3C=CN=N3)N4C=CN=N4

Origin of Product

United States

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